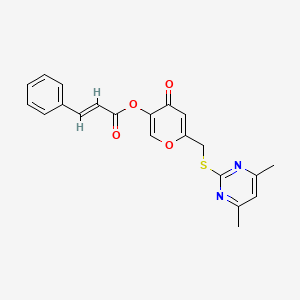

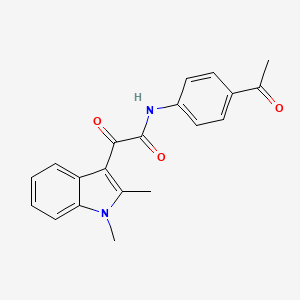

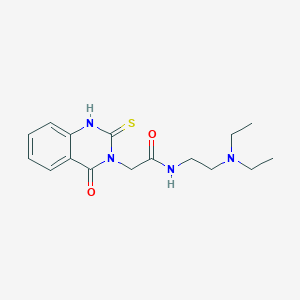

![molecular formula C14H15N3OS B2689763 N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 396723-14-1](/img/structure/B2689763.png)

N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

説明

The compound “N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide” is a complex organic molecule that contains several functional groups and rings. It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms . Pyrazoles are known to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring and the attachment of the tolyl (a methyl-substituted phenyl group) and acetamide groups. Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, an acetamide group, and a tolyl group. The pyrazole ring is a five-membered ring with two nitrogen atoms .科学的研究の応用

Coordination Chemistry and Antioxidant Activity

Research by Chkirate et al. (2019) on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives showcases the structural diversity and potential application of these compounds in the realm of coordination chemistry. The study synthesized and characterized two complexes: [Co(L1)2(EtOH)2]·Cl2 and [Cu(L2)]·H2O, where L1 and L2 are two pyrazole-acetamide derivatives. The coordination involves amide O and pyrazole N atoms in complex geometries, leading to unique supramolecular architectures. These complexes were also evaluated for their antioxidant activity, highlighting their potential as therapeutically relevant molecules due to significant in vitro antioxidant properties (Chkirate et al., 2019).

Synthetic Methodologies and Biological Activities

The synthesis and characterization of various heterocyclic compounds incorporating pyrazole or thiazole derivatives, as discussed in multiple studies, illustrate the chemical versatility and potential application of these compounds in medicinal chemistry. For instance, the development of novel thiazole derivatives with embedded pyrazole moieties and their subsequent evaluation for antimicrobial activities reveal their potential as antimicrobial agents. These compounds exhibit significant anti-bacterial and anti-fungal activities, underscoring their utility in developing new therapeutic agents (Saravanan et al., 2010).

Another facet of this research domain is the exploration of N-(6-arylbenzo[d]thiazol-2-yl)acetamides for various biological activities, including antioxidant, antibacterial, and urease inhibition activities. These studies not only demonstrate the synthetic accessibility of these compounds but also highlight their promising biological activities, particularly in urease inhibition, where some derivatives outperformed standard inhibitors (Gull et al., 2016).

作用機序

Mode of Action

Compounds with similar structures have been known to interact with their targets through hydrogen bonding . This interaction can lead to changes in the target’s function, potentially influencing cellular processes.

Biochemical Pathways

Compounds with similar structures have been associated with a variety of biological and pharmacological activities, including antimicrobial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . These activities suggest that the compound may affect multiple biochemical pathways, leading to a range of downstream effects.

Result of Action

Compounds with similar structures have been associated with a variety of biological and pharmacological activities, suggesting that the compound may have multiple effects at the molecular and cellular levels .

将来の方向性

特性

IUPAC Name |

N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3OS/c1-9-5-3-4-6-13(9)17-14(15-10(2)18)11-7-19-8-12(11)16-17/h3-6H,7-8H2,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCMPFJGRQRBMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501320694 | |

| Record name | N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501320694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49677477 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |

CAS RN |

396723-14-1 | |

| Record name | N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501320694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

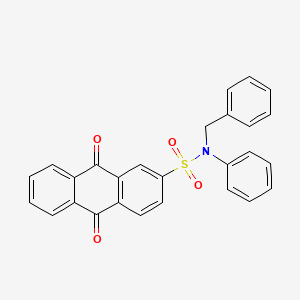

![3-({4-[(Oxolan-2-ylmethyl)amino]quinazolin-2-yl}amino)phenol](/img/structure/B2689680.png)

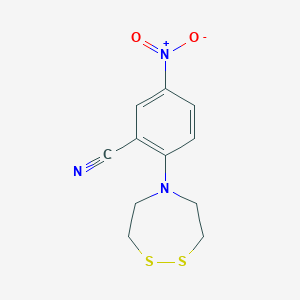

![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2689681.png)

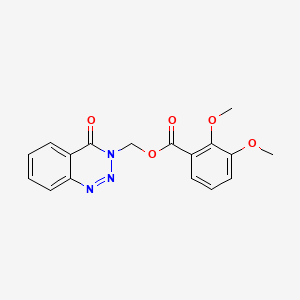

![N-tert-butyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2689682.png)

![1-(4-Chlorophenyl)-3-[4-(3-phenyl-2-propenyl)piperazino]-1-propanone](/img/structure/B2689701.png)

![9-(4-bromophenyl)-1,7-dimethyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2689702.png)